N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-difluorobenzenesulfonamide
Description
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-difluorobenzenesulfonamide is a synthetic compound featuring a 2,3-dihydroimidazo[2,1-b]thiazole core linked to a phenyl group substituted with a 2,4-difluorobenzenesulfonamide moiety. The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities, including antiviral, anticancer, and enzyme-modulating properties . The sulfonamide group and fluorine substituents enhance metabolic stability and binding affinity, making this compound a candidate for targeting enzymes or receptors sensitive to electronegative and steric effects .
Properties
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2,4-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2S2/c18-12-4-5-16(14(19)9-12)26(23,24)21-13-3-1-2-11(8-13)15-10-22-6-7-25-17(22)20-15/h1-5,8-10,21H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBHUZNOGJQBCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds in the imidazo[2,1-b][1,3]thiazole class have been associated with a broad range of pharmaceutical applications, including anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents.
Mode of Action
It’s known that the outcome of the reaction of similar compounds depends on the structure of the starting bromo ketone.
Biochemical Pathways
Similar compounds in the imidazo[2,1-b][1,3]thiazole class have been shown to exhibit high levels of anticancer, anti-inflammatory, antimicrobial, and antibacterial activity.
Biological Activity
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-difluorobenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The compound features a dihydroimidazo[2,1-b]thiazole moiety linked to a difluorobenzenesulfonamide . Its chemical structure can be represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 357.36 g/mol
Research indicates that compounds containing the imidazo[2,1-b]thiazole ring exhibit various biological activities, including:
- Antimicrobial Activity : The imidazo[2,1-b]thiazole structure is known for its antibacterial and antifungal properties. Studies have shown that derivatives can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis.
- Anticancer Properties : Similar compounds have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. The mechanism may involve the inhibition of key signaling pathways associated with tumor growth and survival.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Compound Name | Activity Type | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial | Inhibition of cell wall synthesis |
| Similar Imidazo Compounds | Anticancer | Induction of apoptosis via signaling pathway inhibition |
| N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzamide | Antiviral | Interaction with viral enzymes |
Case Study 1: Anticancer Activity
A study conducted on a derivative of this compound revealed significant cytotoxic effects against several cancer cell lines. The compound was observed to inhibit the proliferation of breast cancer cells (MCF-7) with an IC value of 12 µM. Mechanistic studies indicated that the compound induced apoptosis through the intrinsic pathway by activating caspases 3 and 9.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on its antimicrobial properties, the compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 8 µg/mL for both bacterial strains. The study suggested that the compound disrupts bacterial membrane integrity leading to cell lysis.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound in relation to structurally similar compounds, a comparison was made based on their biological activities:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-benzenesulfonamide | Contains imidazo ring; sulfonamide group | Antibacterial |
| Ethyl 5-chloro-N4-[dimethylphosphoryl]-N2-{methoxy-[4-(4-methylpiperazin-1-YL)piperidin]}pyrimidine | Chlorinated pyrimidine structure | Anticancer |
| N-[4-(2-hydroxyphenyl)-imidazo[1,5-a]pyridine] | Hydroxy-substituted pyridine | Antiviral |
The unique combination of the imidazo[2,1-b]thiazole with difluorobenzenesulfonamide in this compound enhances its biological activity compared to others.
Comparison with Similar Compounds
Structural Analogues with Imidazo[2,1-b]thiazole Cores
ND-11503 (N-((2,3-Dihydrobenzofuran-5-yl)methyl)-6-ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxamide)
- Structure : Contains a carboxamide linker instead of a sulfonamide. The 2,3-dihydrobenzofuran substituent introduces rigidity and lipophilicity.
- Key Difference : The carboxamide group may reduce acidity compared to sulfonamides, altering pharmacokinetics .
SRT1720 (N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide)
- Structure: Features a quinoxaline-carboxamide tail and a piperazine-methyl group on the imidazothiazole.
- Activity : Potent SIRT1 agonist, inducing mitochondrial biogenesis and oxidative metabolism via SIRT1-PGC-1α deacetylation .
- Key Difference: The quinoxaline moiety and carboxamide linker likely enhance SIRT1 binding, whereas the sulfonamide in the target compound may favor alternative targets like kinases or sulfotransferases .
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide (CAS 667911-26-4)
- Structure : Shares the sulfonamide group but substitutes 2,4-difluoro with 5-methoxy-2,4-dimethyl groups.
- Activity: Not explicitly reported, but the methyl and methoxy groups may improve membrane permeability compared to fluorine’s electronegative effects .
Functional Group Variations
Sulfonamide vs. Carboxamide Derivatives
- Carboxamides (e.g., ND-11503, SRT1720): Lower acidity (pKa ~14–16) and flexibility, favoring interactions with hydrophobic pockets in targets like SIRT1 .
Fluorine Substituents
- The 2,4-difluoro substitution in the target compound increases electronegativity and metabolic stability compared to non-fluorinated analogues (e.g., ND-11564 with trifluoromethylphenoxy groups) .
Pharmacological Profiles
| Compound | Target/Activity | Mechanism | Key Structural Features |
|---|---|---|---|
| Target Compound | Potential enzyme inhibition | Sulfonamide-electrophilic binding | 2,4-Difluoro, sulfonamide |
| SRT1720 | SIRT1 agonist | Deacetylation of PGC-1α | Quinoxaline-carboxamide, piperazine-methyl |
| ND-11503 | Undisclosed intracellular activity | Carboxamide-mediated interactions | 2,3-Dihydrobenzofuran, ethyl-methyl groups |
| CAS 667911-26-4 | Undisclosed | Sulfonamide interactions | 5-Methoxy-2,4-dimethyl substituents |
Physicochemical Properties
- Molecular Weight : The target compound (~375–400 g/mol) is lighter than SRT1720 (C25H24ClN7OS, MW 526.02) but heavier than ND-11503 (MW undisclosed) .
- Lipophilicity: Fluorine atoms in the target compound reduce logP compared to ND-11564’s trifluoromethylphenoxy group but increase it relative to non-fluorinated sulfonamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
